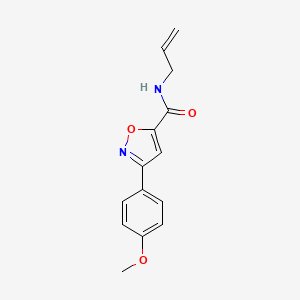

N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide

Description

N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide is a synthetic small molecule featuring an isoxazole core substituted with a 4-methoxyphenyl group at the 3-position and an allyl carboxamide moiety at the 5-position. The 4-methoxyphenyl group is a common structural motif in medicinal and materials chemistry due to its electron-donating properties, which enhance π-conjugation and influence photophysical behavior .

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-prop-2-enyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-3-8-15-14(17)13-9-12(16-19-13)10-4-6-11(18-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXTUQCZSNOERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide typically involves multistep reactions. One common method includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Introduction of the Allyl Group: The allyl group can be introduced via N-alkylation using allyl bromide in the presence of a base such as sodium hydride.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and methoxyphenyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products:

Oxidation: Oxidized derivatives of the isoxazole ring or the methoxyphenyl group.

Reduction: Reduced derivatives of the isoxazole ring or the carboxamide group.

Substitution: Substituted derivatives at the allyl or methoxyphenyl positions.

Scientific Research Applications

Chemical Characteristics

N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide is classified as an isoxazole derivative, characterized by the following structural components:

- Isoxazole ring : A five-membered heterocyclic compound containing one nitrogen and one oxygen atom.

- Allyl group : Contributing to its reactivity and biological activity.

- Methoxyphenyl group : Enhancing its lipophilicity and potential interactions with biological targets.

- Carboxamide group : Imparting solubility and biological activity.

Scientific Research Applications

- Neuropharmacological Studies

- Cholinergic Activity : The compound has shown promise in enhancing cholinergic activity, making it a candidate for further research into treatments for Alzheimer's disease. Studies indicate that it effectively inhibits acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts .

- Anticancer Research

- Cell Proliferation Inhibition : Preliminary studies suggest that N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide may inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against breast cancer cells, demonstrating significant cytotoxic effects at specific concentrations .

- Mechanistic Insights : Molecular docking studies have indicated potential interactions with key proteins involved in cancer cell survival, suggesting its utility as a lead compound for developing novel anticancer agents .

Case Study 1: Neuroprotective Effects

- Objective : To evaluate the neuroprotective effects of N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide in vitro.

- Methodology : Neuroblastoma cells were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assays.

- Findings : The compound significantly improved cell viability under oxidative stress conditions compared to controls, indicating potential neuroprotective properties.

Case Study 2: Anticancer Activity

- Objective : To assess the anticancer efficacy against breast cancer cell lines.

- Methodology : Human breast cancer cell lines were treated with the compound, and cell proliferation was measured using flow cytometry.

- Findings : The compound exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity and warranting further investigation into its mechanisms of action.

Data Tables

Mechanism of Action

The mechanism of action of N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Key Observations :

- Allyl vs. Aryl Groups: The allyl carboxamide in the target compound may improve solubility compared to bulky aryl substituents (e.g., in and ) but could reduce thermal stability (melting points for aryl analogs range 210–229°C ).

Data Table: Comparative Analysis of Key Properties

Biological Activity

N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

The biological activity of N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide primarily involves its role as a cholinesterase inhibitor . This mechanism is crucial in enhancing cholinergic transmission by preventing the breakdown of acetylcholine, which is particularly relevant in neurodegenerative diseases such as Alzheimer’s disease. The compound’s interaction with cholinesterase enzymes suggests potential therapeutic applications in treating cognitive disorders.

Anticancer Properties

Recent studies have indicated that N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and liver (Hep3B) cancer cells. The compound showed half-maximal inhibitory concentrations (IC50) ranging from 15 to 39 μg/ml, indicating moderate potency against these cell lines .

Antioxidant Activity

The compound also displays antioxidant properties, which are essential for mitigating oxidative stress in cells. In comparative studies, it was found to have an IC50 value of 7.8 μg/ml against DPPH radicals, suggesting strong antioxidant activity compared to standard antioxidants like Trolox (IC50 = 2.75 μg/ml) .

Research Findings and Case Studies

- Cell Cycle Analysis : Research indicated that treatment with N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide leads to a significant delay in the G2/M phase of the cell cycle in Hep3B cells, promoting apoptosis over necrosis .

- Molecular Docking Studies : Molecular docking simulations have shown favorable binding interactions of the compound with key enzymes involved in cancer progression, such as PI3K and mTOR, further supporting its potential as an anticancer agent .

Comparative Biological Activity Table

Q & A

Q. What are the common synthetic routes for N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclization of α-haloketones and amides under acidic or basic conditions. For example, ultrasound-assisted methods with ytterbium triflate as a catalyst can achieve yields >60% under mild conditions (ethanol, 4 hours, room temperature) . Optimization of solvent polarity (e.g., ethanol vs. DMF) and catalyst loading significantly impacts purity, with HPLC analysis recommended to verify >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide?

Methodological Answer:

- 1H/13C NMR : Key peaks include methoxy protons (δ ~3.8 ppm), allyl group protons (δ 5.2–5.8 ppm), and isoxazole carbons (δ 160–170 ppm). Splitting patterns confirm substitution positions .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 300–350) and fragments (e.g., loss of CO or allyl groups) validate the structure .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and isoxazole C=N (~1550 cm⁻¹) confirm functional groups .

Q. What crystallization techniques are optimal for obtaining high-quality single crystals of this compound?

Methodological Answer: Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) at 4°C yields diffraction-quality crystals. SHELXL refinement with twin correction is recommended for structures with pseudo-merohedral twinning .

Q. What safety precautions are essential when handling N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide?

Methodological Answer: Use PPE (gloves, goggles) and work in a fume hood due to acute oral toxicity (H302) and skin irritation (H315). Store at 2–8°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. How can AutoDock Vina improve target prediction for N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide?

Methodological Answer: Use AutoDock Vina’s scoring function (affinity < -7.0 kcal/mol) to screen kinase or GPCR targets. Multithreading reduces docking time by 80% vs. AutoDock 4. Validate poses with molecular dynamics (RMSD < 2.0 Å) .

Q. How do substituent variations on the isoxazole ring affect bioactivity?

Methodological Answer: Compare methoxy (electron-donating) vs. trifluoromethyl (electron-withdrawing) groups via SAR studies. For example, 4-methoxy substitution enhances solubility (logP reduction by 0.5) but reduces metabolic stability in microsomal assays .

Q. What strategies resolve contradictory data in biological activity assays?

Methodological Answer:

Q. How can SHELX programs enhance crystallographic data refinement?

Methodological Answer: SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., chlorine substituents). Use TWIN/BASF commands for twinned crystals, achieving R1 < 0.05 for high-resolution (<1.2 Å) datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.